

comparing H-Phe-Leu-NH2.HBr H-Phe-Phe-NH2 affinity

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Compound Focus: H-Phe-Leu-NH2.HBr

CAS No.: 108321-16-0

Cat. No.: S1489102

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Compound Profiles and Research Context

The table below summarizes the key information found for each compound, illustrating their distinct research contexts.

Compound	Primary Research Context / Target	Key Affinity & Properties	Reported Experimental Data
H-Phe-Phe-NH ₂ & Analogues [1]	Substance P (1-7) binding site; Neuropathic pain reduction.	High affinity for target site; Improved metabolic stability & cell permeability (for constrained analogues).	Affinity to target site; Intestinal permeability; Metabolic stability.
H-Phe-Leu-NH ₂ ·HBr [2]	Neuroprotection; Activation of cell survival pathways (PI3K/Akt/mTOR).	Not reported as a binding affinity value. Biological activity demonstrated via pathway activation.	Caspase-3 activity reduction; ROS production reduction; Mitochondrial membrane potential preservation.

Detailed Experimental Data

Here is a more detailed look at the experimental findings for each compound.

H-Phe-Phe-NH₂ and Its Analogues

Research on H-Phe-Phe-NH₂ aimed at developing stable and orally bioavailable mimetics of the neuropeptide Substance P (1-7) [1].

- **Key Findings:**

- The dipeptide **H-Phe-Phe-NH₂** itself was identified as a **high-affinity ligand** for the Substance P (1-7) binding site [1].
- Structural modifications, such as **backbone methylation** or **cyclization using a pyrrolidine moiety**, were used to create constrained analogues [1].
- These constrained analogues showed **significantly improved metabolic stability** and enhanced permeability across intestinal epithelial cells, which are critical properties for potential drug development [1].

- **Experimental Protocols:** The study rationalized the structure-activity relationship (SAR) by deriving a plausible binding pose for the high-affinity ligands. Evaluations included assays for **potential active uptake by the PEPT1 transporter, intestinal permeability, and metabolic stability** [1].

H-Phe-Leu-NH₂·HBr

This dipeptide has been studied in the context of neuroprotection, particularly in models of oxidative stress in neuronal cells [2].

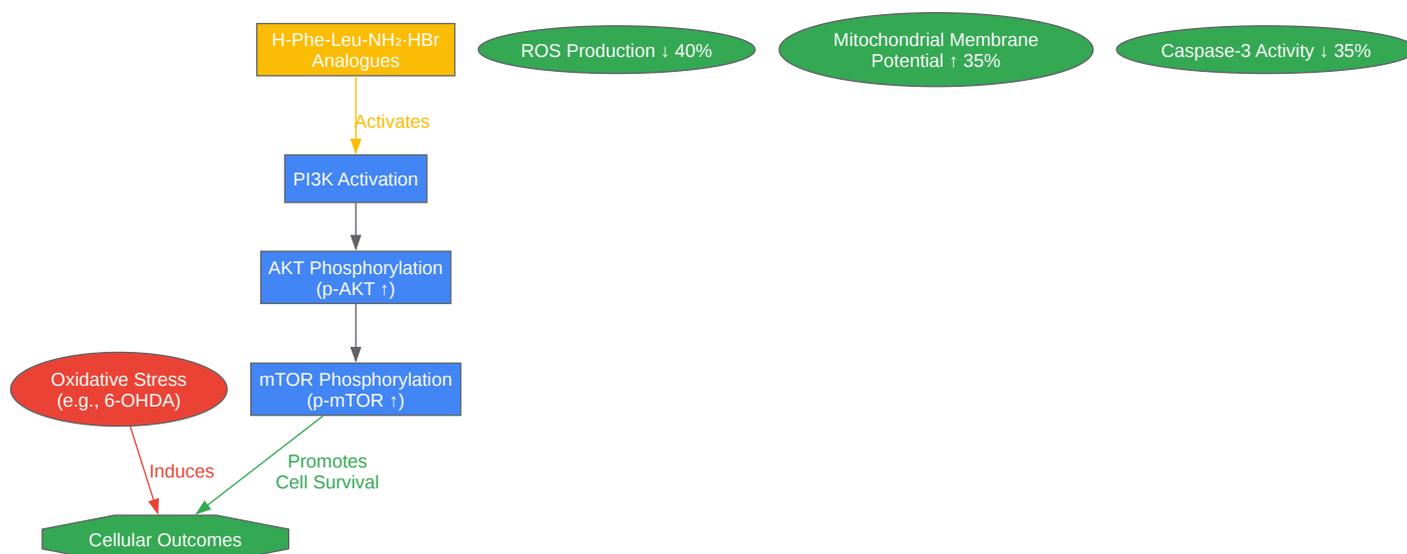
- **Key Findings:**

- The **Phe-Leu motif** is noted to mimic endogenous neurotrophic factors [2].
- In SH-SY5Y neuroblastoma cells under oxidative stress, analogs containing the Phe-Leu sequence activated the **PI3K/Akt/mTOR survival pathway**, increasing levels of p-AKT and p-mTOR [2].
- This activation led to measurable biological outcomes: a **40% reduction in reactive oxygen species (ROS)**, a **35% preservation of mitochondrial membrane potential**, and a **35% reduction in Caspase-3 activity** (an indicator of apoptosis) [2].

- **Experimental Protocols:** The primary data comes from *in vitro* cell models. The key experiment involves subjecting **SH-SY5Y neuroblastoma cells to 6-hydroxydopamine (6-OHDA)-induced oxidative stress** and then measuring the changes in the aforementioned biomarkers (ROS, mitochondrial potential, Caspase-3) after treatment with the peptide [2].

Visualizing the Neuroprotective Signaling Pathway

The research on H-Phe-Leu-NH₂-HBr links its activity to the activation of a key cell survival pathway. The diagram below illustrates this mechanism.



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References

1. Constrained H-Phe-Phe-NH₂ analogues with high affinity ... [pubmed.ncbi.nlm.nih.gov]

2. Buy H-Phe-Leu-NH₂.HBr | 108321-16-0 [smolecule.com]

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